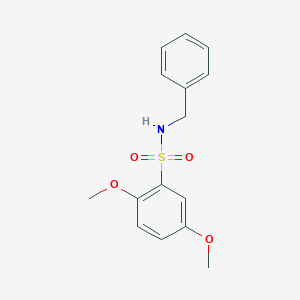
N-benzyl-2,5-dimethoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-2,5-dimethoxybenzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides. It is characterized by the presence of a benzyl group attached to the nitrogen atom of the sulfonamide, and two methoxy groups attached to the benzene ring at the 2 and 5 positions. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2,5-dimethoxybenzenesulfonamide typically involves the reaction of benzylamine with 2,5-dimethoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N-benzyl-2,5-dimethoxybenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzenesulfonamides.
Applications De Recherche Scientifique
N-benzyl-2,5-dimethoxybenzenesulfonamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-benzyl-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The methoxy groups may also play a role in modulating the compound’s biological activity by affecting its binding affinity and selectivity for target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-benzyl-2,5-dimethoxybenzenesulfonamide: Unique due to the presence of both benzyl and methoxy groups.
N-butyl-benzenesulfonamide: Lacks methoxy groups, resulting in different chemical and biological properties.
N-methyl-2,5-dimethoxybenzenesulfonamide: Contains a methyl group instead of a benzyl group, affecting its reactivity and applications.
Uniqueness
This compound stands out due to its combination of benzyl and methoxy groups, which confer unique chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .
Propriétés
IUPAC Name |
N-benzyl-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-19-13-8-9-14(20-2)15(10-13)21(17,18)16-11-12-6-4-3-5-7-12/h3-10,16H,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGBIJKBEWMBIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
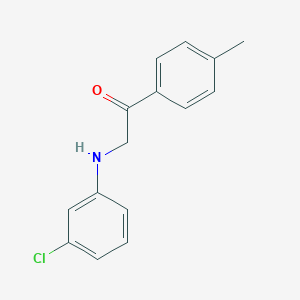
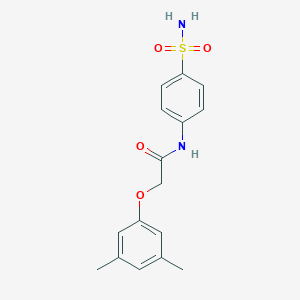
![6-[(4-Bromophenyl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid](/img/structure/B411088.png)
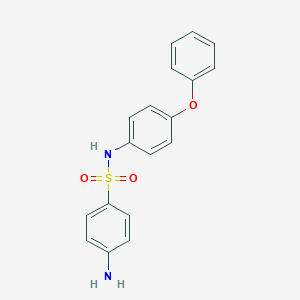
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]benzenesulfonamide](/img/structure/B411091.png)
![2,4,6-trimethyl-N-(9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B411092.png)
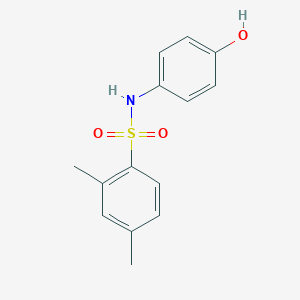
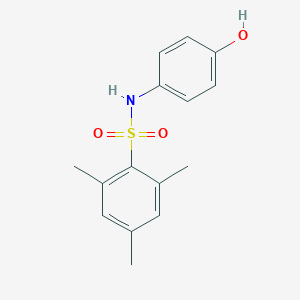
![1-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-4-methylpiperidine](/img/structure/B411099.png)

![Methyl 4-{[(4-ethoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B411106.png)
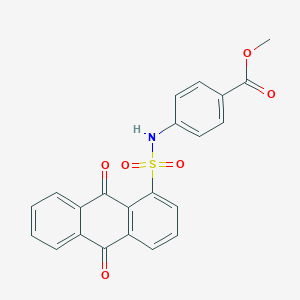
![Methyl 4-{[(2,4-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B411109.png)

